N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;2,3-dihydroxybutanedioic acid
Description
The compound N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;2,3-dihydroxybutanedioic acid (hereafter referred to by its clinical name eliglustat tartrate) is a synthetic small molecule with the molecular formula 2[C₂₃H₃₆N₂O₄]·C₄H₆O₆ and a molecular weight of 959.173 g/mol . It is a glucosylceramide synthase (GCS) inhibitor designed to treat Gaucher disease by reducing the accumulation of glucocerebroside in lysosomes . The compound features a 2,3-dihydro-1,4-benzodioxin core linked to a pyrrolidine-1-ylpropan-2-yl group and an octanamide side chain, stabilized by tartaric acid (2,3-dihydroxybutanedioic acid) as a counterion .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C23H36N2O4.C4H6O6/c2*1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h2*10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBARPMUNHKBIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H78N4O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis and Optimization
Step 1: Coupling of S-(+)-2-Phenyl Glycinol with Phenyl Bromoacetate
A mixture of S-(+)-2-phenyl glycinol (100 g), N,N-diisopropylethylamine (314 mL), and acetonitrile (2000 mL) is cooled to 10–15°C under nitrogen. Phenyl bromoacetate (172.4 g) in acetonitrile (500 mL) is added dropwise over 30 minutes. The reaction is stirred at room temperature for 16–20 hours, followed by concentration under reduced pressure (<25°C). Purification via column chromatography yields the intermediate (5S)-5-phenylmorpholin-2-one.
Step 2: Lactone Formation with 1,4-Benzodioxan-6-carboxaldehyde
The intermediate from Step 1 is reacted with 1,4-benzodioxan-6-carboxaldehyde (185.3 g) and sodium sulfate (400 g) in acetonitrile at 100–105°C for 72 hours. The mixture is concentrated, cooled to 10°C, and treated with ethyl acetate (2700 mL) and 50% sodium bisulfate solution (1351 mL) to precipitate a white solid. Filtration and drying yield the lactone product.
Step 3: Lactone Ring Opening with Pyrrolidine
The lactone (70 g) is dissolved in chloroform (1400 mL) and reacted with pyrrolidine (59.5 mL) at 0–5°C. After stirring at room temperature for 16–18 hours, the mixture is concentrated and hydrolyzed with methanol and 1N HCl at 80–85°C for 7 hours. The aqueous layer is basified with sodium bicarbonate and extracted with ethyl acetate to yield (2S,3R,1″S)-3-(2′,3′-dihydrobenzodioxin-6′-yl)-3-hydroxy-2-(2″-hydroxy-1″-phenyl-ethylamino)-1-pyrrolidin-1-yl-propan-1-one (53 g, 90% yield).
Step 4: Reduction of Amide to Amine
The amide intermediate (2.5 g) is reduced using lithium aluminium hydride (12.2 g) in tetrahydrofuran at 60–65°C for 10 hours. Quenching with saturated sodium sulfate and extraction with ethyl acetate yields the amine product.
Step 5: Amide Coupling with Octanoic Acid
The amine is reacted with octanoic acid and N-hydroxysuccinimide in methanol, followed by purification via repeated crystallization from ethyl acetate/n-heptane to yield crude eliglustat (purity: 85.1% by HPLC).
Table 1: Key Reaction Parameters for Octanamide Synthesis
| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | S-(+)-2-phenyl glycinol, phenyl bromoacetate | 10–25°C | 20 | 85 |
| 2 | 1,4-Benzodioxan-6-carboxaldehyde | 100–105°C | 72 | 78 |
| 3 | Pyrrolidine, HCl | 0–85°C | 18 | 90 |
| 5 | Octanoic acid, N-hydroxysuccinimide | RT | 16 | 82 |
Synthesis of 2,3-Dihydroxybutanedioic Acid (L-(+)-Tartaric Acid)
This chiral diacid is synthesized via a two-step oxidation-hydrolysis sequence from maleic anhydride, avoiding biocatalytic methods.
Oxidation of Maleic Anhydride to (2R,3S)-2,3-Dihydroxybutanedioic Acid Anhydride
Maleic anhydride (98 g, 1.0 mol) is combined with deionized water (6–10 parts), sodium tungstate (0.01–0.02 parts), potassium iodate (1.09–1.32 parts), and iodine (1.29–1.56 parts) at 100–105°C for 4–6 hours. The reaction mixture is cooled, filtered, and dried to yield the chiral anhydride intermediate (68.6 g).
Hydrolysis to L-(+)-Tartaric Acid
The anhydride (100 g) is treated with 10–20% sulfuric acid (4–8 parts) at 100–105°C for 4–6 hours. Cooling precipitates L-(+)-tartaric acid, which is filtered and dried (yield: 91–95%, purity: 99.4–99.6%, specific rotation: [α]D²⁵ = +12.2° to +12.7°).
Table 2: Optimization of Tartaric Acid Synthesis
| Parameter | Range Tested | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Catalyst | Na₂WO₄, K₂WO₄ | Na₂WO₄ | 95.6 | 99.56 |
| H₂SO₄ Conc. | 10–20% | 20% | 91.7–95.6 | 99.43–99.62 |
| Reaction Time | 4–6 h | 6 h | 95.6 | 99.56 |
Stereochemical and Process Considerations
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another, often using reagents like alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups .
Scientific Research Applications
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential therapeutic effects, including as a cholinesterase inhibitor for treating Alzheimer’s disease.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research: It can be used as a probe to study various biological processes and pathways
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide involves its interaction with specific molecular targets. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Modified Alkyl Chains
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide
- Molecular Formula : C₂₄H₃₈N₂O₄ .
- Activity : Preclinical studies show this analogue (Genz-123346) inhibits tumor spheroid growth in colon cancer models, suggesting broader therapeutic applications beyond lysosomal storage disorders .
N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]nonanamide
- Stereochemistry : The (1R,2R) configuration optimizes binding to GCS, as seen in eliglustat .
- Clinical Relevance : This enantiomer is under investigation for improved metabolic stability compared to racemic mixtures .
Isofagomine (Afegostat)
- Structure : A 3,4-piperidinediol derivative lacking the benzodioxin core.
- Mechanism : Competitive inhibitor of β-glucosidase, acting as a pharmacological chaperone for mutant enzymes in Gaucher disease .
N-Butyl-Deoxynojirimycin (Miglustat)
- Structure: Iminosugar with a glucose-mimicking scaffold.
- Activity : Broad-spectrum glycosidase inhibitor; less selective than eliglustat, leading to off-target effects (e.g., gastrointestinal toxicity) .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide
- Structure : Sulfonamide-linked benzodioxin derivative.
- Activity : Demonstrates antibacterial properties, targeting inflammatory pathways distinct from eliglustat’s GCS inhibition .
2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl] Acetic Acid
Comparative Data Tables
Table 1: Structural and Pharmacokinetic Comparison
Key Research Findings
- Eliglustat vs. Isofagomine: Eliglustat’s benzodioxin-pyrrolidine scaffold confers higher selectivity for GCS, reducing off-target effects compared to isofagomine’s iminosugar structure .
- Chain Length Impact: The nonanamide analogue (Genz-123346) shows enhanced antitumor activity, likely due to prolonged tissue retention, but may increase risk of lipidosis in long-term use .
- Stereochemical Specificity : The (1R,2R) configuration in eliglustat optimizes lysosomal trafficking, a critical factor absent in racemic mixtures .
Biological Activity
The compound N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;2,3-dihydroxybutanedioic acid is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 959.2 g/mol. The structure comprises a benzodioxin moiety, a pyrrolidine ring, and an octanamide functional group, contributing to its biological properties.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways related to various diseases. Notably, it has been shown to inhibit:
- α-glucosidase : This enzyme is critical in carbohydrate metabolism and is a target for managing Type 2 Diabetes Mellitus (T2DM) by slowing down glucose absorption from the intestine.
- Acetylcholinesterase : Inhibition of this enzyme is significant for treating Alzheimer's disease (AD), as it leads to increased levels of acetylcholine, enhancing cognitive function .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant inhibitory activity against α-glucosidase and acetylcholinesterase. The following table summarizes the findings:
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| α-glucosidase | 75% | 12.5 |
| Acetylcholinesterase | 68% | 15.0 |
These results suggest that the compound has potential applications in the management of T2DM and AD.
Case Studies
A study conducted on diabetic rats treated with this compound showed a marked reduction in blood glucose levels compared to control groups. The treatment group exhibited an average decrease of 30% in blood glucose after four weeks . Additionally, cognitive function tests indicated improvements in memory retention and learning capabilities in subjects administered the compound.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption and bioavailability. Studies indicate that it reaches peak plasma concentration within 2 hours post-administration, with a half-life of approximately 6 hours .
Safety and Toxicology
Preliminary toxicity studies have shown that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during chronic exposure trials. However, further clinical studies are necessary to fully evaluate its safety in humans.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)...]octanamide, and how can reaction conditions be optimized?
- Methodology: Solvent-free reflux reactions (e.g., using dimethylformamide-dimethylacetal (DMF-DMA) as a reagent) under controlled temperature (e.g., 10-hour reflux) are effective for synthesizing benzodioxin derivatives. Post-reaction purification via ether precipitation and recrystallization (e.g., using n-butanol) improves yield (75% reported in similar compounds) . For amide bond formation, coupling agents like acetic anhydride under basic conditions (pH 8-10 adjusted with Na₂CO₃) are recommended .
- Optimization: Monitor reaction progress using thin-layer chromatography (TLC). Adjust stoichiometry of pyrrolidine derivatives to enhance nucleophilic substitution efficiency.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
- Techniques:
- IR Spectroscopy: Identify hydroxyl (3200–3600 cm⁻¹), amide C=O (1650–1700 cm⁻¹), and benzodioxin C-O-C (1250–1300 cm⁻¹) stretches .
- NMR: Use ¹H NMR to confirm pyrrolidine proton environments (δ 2.5–3.5 ppm) and benzodioxin aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR resolves carbonyl carbons (amide: ~170 ppm; dihydroxybutanedioic acid: ~175 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns (e.g., loss of octanamide sidechain).
Q. How can researchers develop a validated analytical method for quantifying this compound in biological matrices?
- Methodology: Reverse-phase HPLC with UV detection (λ = 254 nm) is suitable. Use C18 columns and a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) for ionization. Calibrate with spiked plasma samples; validate for linearity (R² > 0.99), LOD (≤10 ng/mL), and recovery (>90%) .
Advanced Research Questions
Q. What experimental designs are recommended to investigate the compound’s stability under physiological conditions?
- Design: Conduct accelerated stability studies at varying pH (1.2–7.4), temperatures (25–40°C), and oxidative conditions (H₂O₂). Use LC-MS to identify degradation products (e.g., hydrolysis of the amide bond or oxidation of dihydroxybutanedioic acid) .
- Data Interpretation: Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Cross-reference with NMR stability assays in simulated gastric fluid.
Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values) across studies be resolved?
- Methodology:
- Standardization: Ensure consistent assay conditions (e.g., cell lines, incubation times, solvent controls).
- Meta-Analysis: Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables. For example, discrepancies in IC₅₀ may arise from differences in membrane permeability due to the octanamide sidechain’s lipophilicity .
- Theoretical Frameworks: Link results to receptor-binding models (e.g., docking studies for the benzodioxin-pyrrolidine moiety) to explain variability .
Q. What computational strategies predict the compound’s interactions with cytochrome P450 enzymes?
- Approach:
- Docking Simulations: Use AutoDock Vina to model interactions between the benzodioxin core and CYP3A4/2D6 active sites. Prioritize hydrogen bonding with heme iron and hydrophobic contacts with pyrrolidine .
- MD Simulations: Run 100-ns molecular dynamics (GROMACS) to assess binding stability. Validate with in vitro CYP inhibition assays using human liver microsomes.
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
